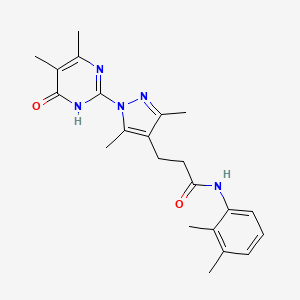

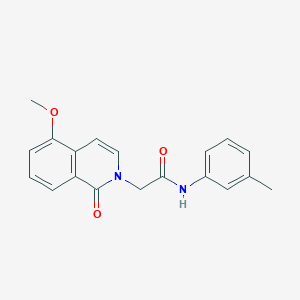

![molecular formula C17H16ClN5O2S B2514010 N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-23-9](/img/structure/B2514010.png)

N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting with 4-chlorophenoxyacetic acid as the precursor. The process includes esterification, treatment with hydrazine hydrate, ring closure reaction, and final substitution at the thiol position with electrophiles, N-substituted-2-bromoacetamides. The use of polar aprotic solvent and LiH in the final step is crucial for the successful synthesis of the target compounds. The spectral analysis data, including IR, 1H-NMR, and EI-MS, confirmed the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed using various spectral analysis techniques. The IR, 1H-NMR, and EI-MS data provided unequivocal evidence of the substitutions on the 1,3,4-oxadiazole-2-thiol core. These techniques are essential for verifying the successful synthesis of the desired molecular structures .

Chemical Reactions Analysis

The synthesized compounds were found to have potential antibacterial activity against both gram-negative and gram-positive bacteria. The compound 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide exhibited remarkable activity, surpassing the standard ciprofloxacin against certain bacterial strains. Additionally, the compounds were computationally docked with the α-chymotrypsin enzyme protein, revealing active binding sites that correlated with the bioactivity data .

Physical and Chemical Properties Analysis

The synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides displayed moderate inhibitory potential against the α-chymotrypsin enzyme. The substitutions on the oxadiazole moiety were instrumental in discovering compounds with reduced cytotoxicity. The biological screening of the compounds also revealed relative activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with a particular effectiveness against acetylcholinesterase .

Relevant Case Studies

The study of these compounds in the context of antibacterial activity is significant, as demonstrated by the comparison with standard antibiotics such as ciprofloxacin. The computational docking studies provide a case for the potential mechanism of action through enzyme inhibition. The cytotoxicity data and enzyme inhibition profiles suggest these compounds could be further explored for therapeutic applications, considering their efficacy and safety profile .

Aplicaciones Científicas De Investigación

Pharmacological Evaluations and Molecular Probes

Studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance with the mentioned compound, have identified these molecules as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibitors are crucial for their therapeutic potential in cancer treatment, as they can attenuate the growth of human lymphoma B cells both in vitro and in mouse xenograft models, suggesting a pathway for developing anticancer therapies (Shukla et al., 2012).

Synthesis and Antimicrobial Activity

Research into the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has revealed these compounds to be potential anti-bacterial agents. Through systematic synthesis and evaluation, certain derivatives have shown remarkable activity against both gram-negative and gram-positive bacteria, indicating their significance in developing new antimicrobial agents (Siddiqui et al., 2014).

Molecular Docking and Characterization

The structural analysis and docking studies of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, offer insights into the interactions within biological systems. These studies are foundational in understanding how such compounds can be optimized for binding to specific enzymes or receptors, laying the groundwork for the development of drugs with improved efficacy and specificity (Al-Hourani et al., 2015).

Anticancer and Antiprotozoal Activities

The exploration of sulfanylacetamide derivatives for anticancer properties has been a significant area of research. For instance, novel sulfonamide derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines, showing promising results that contribute to cancer research and potential treatments (Ghorab et al., 2015).

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2S/c1-2-25-15-10-6-5-9-14(15)23-17(20-21-22-23)26-11-16(24)19-13-8-4-3-7-12(13)18/h3-10H,2,11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBWAGNTBSVNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

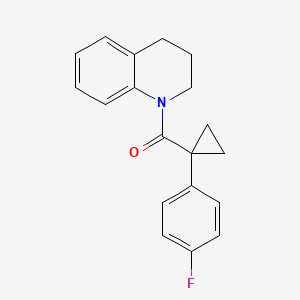

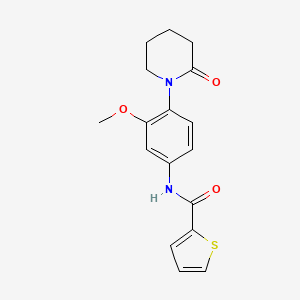

![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2513927.png)

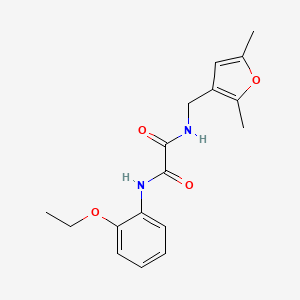

![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)

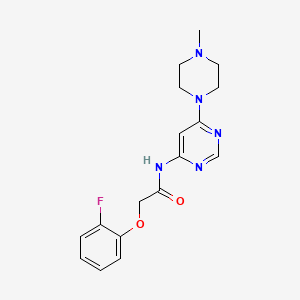

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)

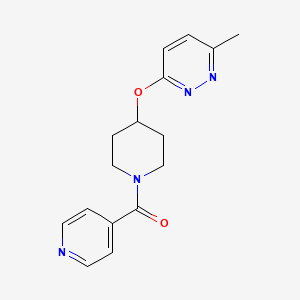

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2513947.png)

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone](/img/structure/B2513948.png)